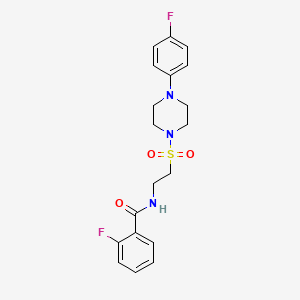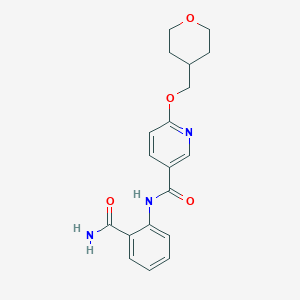![molecular formula C18H18N4O5S2 B2922508 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-57-3](/img/structure/B2922508.png)
2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties
This compound has shown promising results in antitumor evaluations. A study conducted by Muhammad et al. (2017) demonstrated that morpholinylchalcones, which are structurally related to the compound , exhibited significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This indicates the potential of these compounds, including 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, in cancer research and treatment (Muhammad et al., 2017).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
Another study by Lei et al. (2017) reports the synthesis of derivatives of this compound as important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. These findings underscore the compound's relevance in the context of inflammatory diseases and cancer treatment (Lei et al., 2017).
Insecticidal Activity
The compound also shows potential in the field of agriculture, specifically in pest control. Bakhite et al. (2014) synthesized pyridine derivatives, including those structurally related to this compound, and tested their toxicity against the cowpea aphid. The results indicated moderate to strong aphidicidal activities, suggesting its application in insect pest management (Bakhite et al., 2014).
Structural and Electronic Studies
Orozco et al. (2008) conducted a study focusing on the structural aspects of morpholin-4-yl derivatives, which are closely related to the compound . This research provides insights into the electronic polarization and hydrogen-bonding framework of such compounds, which is crucial for understanding their chemical behavior and potential applications (Orozco et al., 2008).
Antimicrobial Activity
Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a molecule structurally similar to the compound of interest. These derivatives were tested for antimicrobial activity against various bacterial and fungal strains, indicating its potential application in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c23-15(20-6-8-27-9-7-20)11-29-18-19-14-5-10-28-16(14)17(24)21(18)12-1-3-13(4-2-12)22(25)26/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFOVHVJGRKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2922425.png)

![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)



![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)

![N-{[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2922442.png)
![2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2922443.png)
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(3-methylbenzyl)propanamide](/img/structure/B2922444.png)
![2-[(3,3-difluorocyclobutyl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2922445.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2922448.png)
